REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1)([O-])=O.FC(F)(C1C=CC(N)=CC=1OCCN1CCCC1)C(F)(F)F>>[F:15][C:10]([C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1)([F:16])[C:11]([F:12])([F:14])[F:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Name
|
4-pentafluoroethyl-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(C1=C(C=C(C=C1)N)OCCN1CCCC1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(F)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |